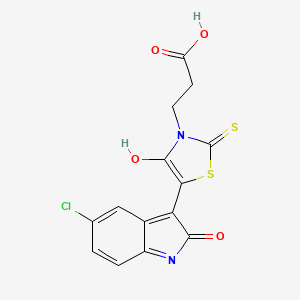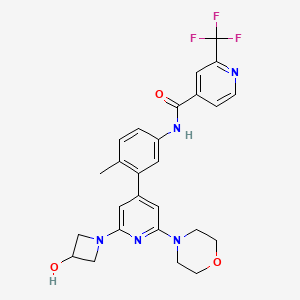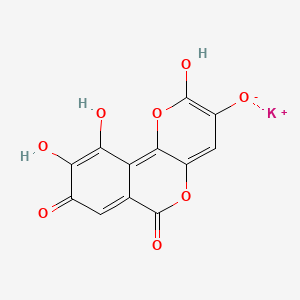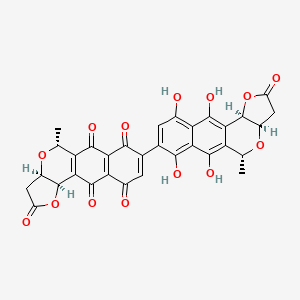![molecular formula C16H20N4O3S B607657 N-(3-氨基甲酰基-5,5,7,7-四甲基-4,7-二氢-5H-噻吩并[2,3-c]吡喃-2-基)-1H-吡唑-3-甲酰胺 CAS No. 1654725-02-6](/img/structure/B607657.png)
N-(3-氨基甲酰基-5,5,7,7-四甲基-4,7-二氢-5H-噻吩并[2,3-c]吡喃-2-基)-1H-吡唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide” is a novel potentiator, also known as GLPG1837 . It has been shown to enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . CFTR is an ion channel involved in the gating of chloride ions across epithelial cell membranes in various tissues .
Synthesis Analysis
The synthesis of this compound involves intensive high-throughput screening and iterative medicinal chemistry optimization . The exact process of synthesis is not detailed in the available resources.科学研究应用
Cystic Fibrosis Treatment
GLPG1837 has been identified as a potential treatment for cystic fibrosis . It is a CFTR potentiator, which means it enhances the activity of the CFTR protein, a chloride channel that is dysfunctional in cystic fibrosis patients . The compound may share a common mechanism and binding site with VX-770, an FDA-approved drug for patients carrying mutations with gating defects .
Molecular Target Identification
Research has been conducted to identify the molecular target sites for GLPG1837 . In silico molecular docking was used to predict potential binding sites. The study found two top-scoring sites located at the interface between CFTR’s two transmembrane domains .
Drug Design Implications
The identification of potential binding sites for GLPG1837 has implications for future drug design . Understanding the molecular interactions between CFTR modulators and their binding targets can help improve the affinity and efficacy of these compounds .
Clinical Trials
GLPG1837 has been evaluated in clinical trials for its safety and efficacy in treating cystic fibrosis . In one study, 32 cystic fibrosis patients with the G551D mutation were treated with GLPG1837 for 4 weeks . The trial assessed changes in sweat chloride as a biomarker and explored changes in pulmonary function .
Pharmacokinetics Study
The amount of GLPG1837 present in the blood (pharmacokinetics) was also determined during the clinical trial . This information is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion .
Mutation Impact Analysis
The impact of various mutations on the binding affinity of GLPG1837 was studied . For instance, disruption of predicted hydrogen-bonding interactions by mutation of D924 decreases apparent affinity, while hydrophobic amino acids substitutions at N1138 and introduction of positively charged amino acids at S1141 improve the apparent affinity for GLPG1837 .
作用机制
Target of Action
The primary target of N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide, also known as GLPG1837, is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a chloride channel that plays a critical role in the regulation of water and salt movement across epithelium-lining tissues .
Mode of Action
GLPG1837 acts as a CFTR potentiator . It binds to the CFTR protein, enhancing its function by increasing the probability that the channel will be open, thus facilitating the transport of chloride ions across cell membranes . The compound may share a common mechanism and binding site with VX-770, another FDA-approved drug for patients carrying mutations with gating defects .
Biochemical Pathways
GLPG1837 affects the chloride transport pathway regulated by CFTR . By potentiating the CFTR protein, GLPG1837 enhances the transport of chloride ions across the cell membrane, which in turn influences the transport of water and other ions, impacting the overall electrolyte and fluid balance in the body .
Pharmacokinetics
The pharmacokinetics of GLPG1837 have been studied in clinical trials . The compound is administered orally, and its concentration in the blood is determined to assess its absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The potentiation of CFTR by GLPG1837 leads to an increase in chloride transport across cell membranes . This can help to alleviate the symptoms of cystic fibrosis, a disease characterized by defective chloride transport due to mutations in the CFTR gene .
Action Environment
The action of GLPG1837 can be influenced by various environmental factors. For instance, the function of CFTR, and thus the efficacy of GLPG1837, can be affected by factors such as phosphorylation, protein interactions, and changes in the cell environment . Additionally, the efficacy of GLPG1837 can be influenced by the presence of other drugs, as seen in clinical trials where patients were required to withhold the drug ivacaftor .
属性
IUPAC Name |
N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTGYZMBQPXTCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide | |
CAS RN |
1654725-02-6 |
Source


|
| Record name | GLPG-1837 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-1837 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-1837 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)




![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)

